[2-(2,4-Dichlorophenoxy)ethyl](propyl)amine
Description
2-(2,4-Dichlorophenoxy)ethylamine is a secondary amine featuring a 2,4-dichlorophenoxyethyl group and a propyl substituent. It is primarily utilized as an intermediate in agrochemical synthesis, notably in the production of the fungicide Prochloraz and carbamoylimidazole compounds like PDCI (1-N-propyl-N-[2-(2,4-dichlorophenoxy)ethyl]carbamoylimidazole) . Its synthesis involves a two-step reaction starting from 2,4-dichlorophenol, with optimized conditions yielding over 92% in ethanol under reflux . The compound’s structure combines a lipophilic dichlorophenoxy moiety with a flexible ethyl-propylamine backbone, contributing to its utility in pesticidal applications.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13/h3-4,8,14H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXSFFDZEFPDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethylamine typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(2,4-Dichlorophenoxy)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the product. The industrial production also incorporates purification steps such as distillation and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Herbicidal Applications
1. Broadleaf Weed Control
2-(2,4-Dichlorophenoxy)ethylamine is primarily utilized as a selective herbicide for the control of broadleaf weeds in various crops. It acts as a growth regulator, disrupting the normal growth patterns of target plants while being less harmful to grasses.
Efficacy in Different Crops
| Crop Type | Application Timing | Dosage (L/ha) | Target Weeds |
|---|---|---|---|
| Cereals | Pre-emergence | 1.5 | Wild radish, thistle |
| Pastures | Early spring | 2.0 | Clover, dandelion |
| Sugar Cane | Post-emergence | 1.0 | Morning glory, pigweed |
| Non-Agricultural | Spot treatment | Varies | Various broadleaf species |
Case Study: Efficacy in Cereal Crops
In a controlled study, the application of 2-(2,4-Dichlorophenoxy)ethylamine at a rate of 1.5 L/ha resulted in over 90% control of wild radish and thistle in wheat fields. The study highlighted the herbicide's rapid absorption and translocation within target plants, leading to effective weed management without significant crop injury .
Safety and Environmental Impact
While 2-(2,4-Dichlorophenoxy)ethylamine is effective against weeds, it is essential to consider its environmental impact. Research indicates that the compound is moderately toxic to non-target organisms such as birds and aquatic life but has a low potential for bioaccumulation in soil and water systems .
Toxicity Assessment
| Organism Type | Toxicity Level (LD50) |
|---|---|
| Mammals | Moderate (500-2000 mg/kg) |
| Birds | Moderate (200-500 mg/kg) |
| Aquatic Species | Moderate to High (50-100 mg/L) |
Regulatory Considerations
The use of 2-(2,4-Dichlorophenoxy)ethylamine is regulated under various agricultural guidelines to ensure safe application practices. Users must adhere to recommended dosages and application timings to minimize environmental risks.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Halogen-Substituted Phenyl Derivatives
a. (2,4-Difluorophenyl)methylamine (CAS: 637015-27-1)
- Structural Features: Replaces the dichlorophenoxy group with a difluorophenylmethyl moiety.
- Physicochemical Properties : Smaller halogen atoms (F vs. Cl) reduce molecular weight (MW = 185.21 g/mol vs. ~264.15 g/mol for the target compound) and increase electronegativity. This may lower lipophilicity (logP) compared to the dichloro analog .
- Applications: Limited data, but fluorinated amines are often explored in pharmaceuticals due to enhanced metabolic stability.
b. 3-(2,4-Dichlorophenoxy)propyl(prop-2-yn-1-yl)amine
Ether-Linked Derivatives
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine (CAS: 1183369-50-7)
- Structural Features: Difluoroethoxy-phenyl group instead of dichlorophenoxyethyl.
- Synthesis : Requires multi-step procedures involving fluorinated reagents. Purity reported at 95% .
- Applications : Fluorinated ethers improve thermal stability and resistance to enzymatic degradation, making this compound suitable for pharmaceutical lead optimization.
b. 2-(4-Bromo-2-fluorophenoxy)ethylamine
- Structural Features: Bromine and fluorine substituents on the phenoxy group.
- Fluorine may mitigate metabolic oxidation .
Heterocyclic and Complex Amines
a. (2,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS: 357926-91-1)
- Structural Features : Pyridine ring introduces aromatic nitrogen, enabling hydrogen bonding and π-stacking interactions.
- Applications : Likely explored in kinase inhibitors or CNS drugs due to dual aromatic systems .
b. 1-(4-Chlorophenyl)ethylamine
Comparative Data Table
| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Applications | Synthesis Yield |
|---|---|---|---|---|
| 2-(2,4-Dichlorophenoxy)ethylamine | Dichlorophenoxyethyl, propylamine | ~264.15 | Agrochemical intermediates | 92% |
| (2,4-Difluorophenyl)methylamine | Difluorophenylmethyl, propylamine | 185.21 | Pharmaceuticals | Not reported |
| {[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine | Difluoroethoxy-phenyl, propylamine | 229.30 | Drug discovery | 95% purity |
| 3-(2,4-Dichlorophenoxy)propyl(prop-2-yn-1-yl)amine | Dichlorophenoxypropyl, propargylamine | ~298.67 | Chemical biology | Not reported |
Key Findings
Halogen Effects : Chlorine in the target compound enhances lipophilicity and pesticidal activity, whereas fluorine derivatives prioritize metabolic stability for pharmaceuticals .
Chain Length and Flexibility : Ethyl linkages (target compound) balance rigidity and flexibility, while propyl or branched chains (e.g., [3-(2,4-DCP)propyl]) may hinder synthesis efficiency .
Synthetic Efficiency: The target compound’s high yield (92%) and green synthesis (using ethanol/HBr) outperform fluorinated analogs requiring specialized reagents .
Biological Targets: Dichlorophenoxyethyl amines are preferred in agrochemicals, whereas pyridine- or piperidine-containing analogs (e.g., CAS 357926-91-1) align with drug discovery .
Biological Activity
2-(2,4-Dichlorophenoxy)ethylamine is a compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in agriculture and pharmacology. This article explores its biological activity, including mechanisms of action, toxicological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenoxy group attached to an ethyl chain and a propyl amine moiety. This structure is significant as it influences the compound's interaction with biological systems.
The biological activity of 2-(2,4-Dichlorophenoxy)ethylamine is primarily linked to its ability to interact with various biochemical pathways:
- Hormonal Disruption : Similar compounds have been shown to act as endocrine disruptors, potentially interfering with hormone signaling pathways.
- Cellular Interaction : The compound may affect mitochondrial function, as indicated by studies on related chemicals like 2,4-Dichlorophenoxyacetic acid (2,4-D), which demonstrated impacts on mitochondrial membrane integrity and ATP production .
Biological Activity
Research indicates that 2-(2,4-Dichlorophenoxy)ethylamine exhibits several biological activities:
- Antimicrobial Properties : Some studies suggest that derivatives of chlorophenoxy compounds can exhibit antibacterial and antifungal activities.
- Toxicological Effects : The compound's toxicity profile is similar to that of 2,4-D, which has been linked to severe health effects in cases of poisoning. Symptoms can include muscle spasms, respiratory failure, and renal damage .
Case Study 1: Toxicity in Humans
A notable case involved a young female farmer who ingested 2,4-D in a suicide attempt. She exhibited symptoms consistent with severe poisoning, including loss of consciousness and renal failure. Despite medical intervention, she succumbed to the effects of the toxin . This case highlights the acute toxicity associated with chlorophenoxy compounds.
Case Study 2: Environmental Impact
Research has shown that exposure to 2,4-D can lead to significant ecological consequences. For instance, studies on aquatic life have demonstrated that even low concentrations can affect fish populations and disrupt aquatic ecosystems .
Comparative Analysis
The following table summarizes the biological activities and toxicological profiles of 2-(2,4-Dichlorophenoxy)ethylamine compared to its analogs:
| Compound | Antimicrobial Activity | Endocrine Disruption | Toxicity Level |
|---|---|---|---|
| 2-(2,4-Dichlorophenoxy)ethylamine | Moderate | Potential | High |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | High | Confirmed | Very High |
| 2-(4-Chloro-phenoxy)-propanoic acid | Low | Possible | Moderate |
Research Findings
Recent studies have focused on the toxicological profiles of chlorophenoxy compounds. For instance:
- Mitochondrial Studies : Research on 2,4-D showed concentration-dependent effects on mitochondrial function without significant oxidative stress induction but did impact ATP levels and membrane potential .
- Long-term Exposure Effects : Chronic exposure studies indicate potential renal toxicity and endocrine disruption as critical health risks associated with these compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
